molecular formula C7H8BrIN2 B11782513 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine

5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine

Cat. No.: B11782513
M. Wt: 326.96 g/mol
InChI Key: BMGKRTKZKJAFHX-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8BrIN2. It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, and methyl groups at the 4th and 6th positions. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4,6-dimethylpyridin-2-amine. The reaction conditions often include the use of brominating and iodinating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.

    Coupling: Palladium catalysts, arylboronic acids, stannanes.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with arylboronic acids can yield biaryl compounds, while substitution with organolithium reagents can introduce various alkyl or aryl groups.

Scientific Research Applications

5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyridine: Similar structure but lacks the methyl groups at the 4th and 6th positions.

    3-Bromo-5,6-dimethylpyridin-2-amine: Similar but with bromine at the 3rd position and no iodine.

    4,6-Dimethyl-2-aminopyridine: Lacks both bromine and iodine atoms.

Uniqueness

5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine is unique due to the combination of bromine and iodine atoms along with methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H8BrIN2

Molecular Weight

326.96 g/mol

IUPAC Name

5-bromo-3-iodo-4,6-dimethylpyridin-2-amine

InChI

InChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)

InChI Key

BMGKRTKZKJAFHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1I)N)C)Br

Origin of Product

United States

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